molecular formula C23H30N2O5 B600473 7-Hydroxymitragynine CAS No. 174418-82-7

7-Hydroxymitragynine

Cat. No. B600473
M. Wt: 414.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxymitragynine (7-OH) is a terpenoid indole alkaloid from the plant Mitragyna speciosa, commonly known as kratom . It was first described in 1994 and is a natural product derived from the mitragynine present in the kratom leaf . 7-OH binds to opioid receptors like mitragynine, but research suggests that 7-OH binds with greater potency .


Synthesis Analysis

Mitragynine, the major active compound of Mitragyna speciosa, is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist 7-hydroxymitragynine . This conversion is mediated by cytochrome P450 3A isoforms .


Molecular Structure Analysis

The chemical formula of 7-Hydroxymitragynine is C23H30N2O5 . Its exact mass is 414.22 and its molecular weight is 414.502 .


Chemical Reactions Analysis

7-Hydroxymitragynine is less stable than mitragynine, with significant drug loss at 8 hours when exposed to temperatures of 40°C and above . No significant drug losses were observed for mitragynine in aqueous solution (pH 2-10) at 4, 20, or 40°C .

Scientific Research Applications

  • Opioid Analgesic Properties : 7-Hydroxymitragynine has been identified as a potent opioid analgesic alkaloid. Its analgesic effect is primarily through activation of mu-opioid receptors. It exhibits morphine-like pharmacological characteristics but differs structurally from morphine, making it a novel lead compound for opioid studies (Matsumoto et al., 2005).

  • Comparison with Morphine : Studies have shown that 7-Hydroxymitragynine is significantly more potent than morphine in producing antinociceptive effects. It acts predominantly on mu-opioid receptors, especially mu1-opioid receptors. It also inhibits gastrointestinal transit in mice, like morphine, but with less potency (Matsumoto et al., 2006).

  • Pharmacokinetics in Animals : A pharmacokinetic study in beagle dogs provided the first data on the oral dosing, absorption, and elimination of 7-Hydroxymitragynine. This study contributes to understanding the pharmacological role of 7-Hydroxymitragynine following oral delivery (Maxwell et al., 2021).

  • Metabolic Pathways : Studies on the metabolism of 7-Hydroxymitragynine have suggested different metabolic pathways compared to its precursor, mitragynine. These metabolic differences raise important questions for further experimental studies (Limpanuparb et al., 2019).

  • Drug Interactions and Biochemistry : Several studies have investigated the interaction of 7-Hydroxymitragynine with opioid receptors and its potential for drug interactions due to its inhibitory effects on certain cytochrome P450 enzymes. This suggests a risk for adverse interactions when co-consumed with drugs metabolized by these enzymes (Todd et al., 2020).

Safety And Hazards

7-Hydroxymitragynine is a highly flammable liquid and vapor that can cause damage to organs . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment and adequate ventilation are recommended when handling this substance .

properties

IUPAC Name

methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYENLSMHLCNXJT-CYXFISRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903988
Record name 7-Hydroxymitragynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxymitragynine

CAS RN

174418-82-7
Record name 7-Hydroxymitragynine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174418-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxymitragynine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174418827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxymitragynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYMITRAGYNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3TWA75R0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,290
Citations
AC Kruegel, R Uprety, SG Grinnell… - ACS central …, 2019 - ACS Publications
… mu-opioid receptor agonist 7-hydroxymitragynine and that this conversion is mediated by cytochrome P450 3A isoforms. Further, we show that 7-hydroxymitragynine is formed from …
Number of citations: 140 pubs.acs.org
SE Hemby, S McIntosh, F Leon, SJ Cutler… - Addiction …, 2019 - Wiley Online Library
… Mitragynine (MG) and 7‐hydroxymitragynine (7‐HMG) are major psychoactive constituents of kratom. While MG and 7‐HMG share behavioral and analgesic properties with morphine, …
Number of citations: 130 onlinelibrary.wiley.com
K Matsumoto, S Horie, H Takayama, H Ishikawa… - Life sciences, 2005 - Elsevier
… Cross-tolerance to morphine was evident in mice rendered tolerant to 7-hydroxymitragynine … treated with 7-hydroxymitragynine or morphine. 7-Hydroxymitragynine exhibited a potent …
Number of citations: 130 www.sciencedirect.com
K Matsumoto, Y Hatori, T Murayama, K Tashima… - European journal of …, 2006 - Elsevier
… receptor mechanisms of 7-hydroxymitragynine by using selective opioid antagonists in in vivo and in vitro assays to clarify the mechanism by which 7-hydroxymitragynine produces …
Number of citations: 116 www.sciencedirect.com
S Obeng, JL Wilkerson, F León, ME Reeves… - … of Pharmacology and …, 2021 - ASPET
… antagonist, whereas 7-hydroxymitragynine has 9-… ; 7-hydroxymitragynine has higher MOR potency and efficacy than mitragynine. These results are consistent with 7-hydroxymitragynine …
Number of citations: 56 jpet.aspetjournals.org
K Matsumoto, S Horie, H Ishikawa, H Takayama… - Life sciences, 2004 - Elsevier
… of 7-hydroxymitragynine, … , 7-hydroxymitragynine inhibited electrically induced contraction through the opioid receptors. Receptor-binding assays revealed that 7-hydroxymitragynine …
Number of citations: 264 www.sciencedirect.com
SR Yusof, M Mohd Uzid, EH Teh, NA Hanapi… - Addiction …, 2019 - Wiley Online Library
… transport of mitragynine and 7-hydroxymitragynine, the active … of mitragynine and 7-hydroxymitragynine transport across … blood-to-brain side) permeability than 7-hydroxymitragynine. …
Number of citations: 32 onlinelibrary.wiley.com
R Kikura-Hanajiri, M Kawamura, T Maruyama… - Forensic toxicology, 2009 - Springer
… 2 Intraday precision and accuracy for analysis of mitragynine and 7-hydroxymitragynine … Table 3 Concentrations of mitragynine and 7-hydroxymitragynine in the reference raw materials …
Number of citations: 122 link.springer.com
T Hiranita, A Sharma, FL Oyola, S Obeng… - The FASEB …, 2020 - Wiley Online Library
… 7-hydroxymitragynine. Here, we investigated this hypothesis by comparing mitragynine and 7-hydroxymitragynine … conversion of mitragynine to 7-hydroxymitragynine in order to directly …
Number of citations: 7 faseb.onlinelibrary.wiley.com
M Haron, S Ismail - Pharmacognosy research, 2015 - ncbi.nlm.nih.gov
… constituent extracted from ketum leaves and 7-hydroxymitragynine, a minor constituent of … 7-hydroxymitragynine is present up to 2% of total alkaloids content.[4] 7-hydroxymitragynine …
Number of citations: 14 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.